3,3'-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) is a complex organic compound featuring a cyclopentadiene core linked to two 5-chloro-2-methylthiophene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) typically involves the following steps:
Formation of the Cyclopentadiene Core: The cyclopentadiene core can be synthesized through the hydrogenation of 2-cyclopentene-1,4-dione using zinc/acetic acid.
Attachment of Thiophene Groups: The 5-chloro-2-methylthiophene groups are then attached to the cyclopentadiene core through a series of substitution reactions.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene groups to thiol groups.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) has several scientific research applications:
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopenta-1,3-diene: A simpler compound with a similar cyclopentadiene core.
5-Methylcyclopenta-1,3-diene: A methyl-substituted derivative of cyclopentadiene.
1,3-Cyclopentanedione: Another cyclopentadiene derivative with different functional groups.
Uniqueness
3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) is unique due to the presence of both the cyclopentadiene core and the 5-chloro-2-methylthiophene groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
915951-91-6 |
---|---|
Molekularformel |
C15H12Cl2S2 |
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
5-chloro-3-[2-(5-chloro-2-methylthiophen-3-yl)cyclopenta-1,3-dien-1-yl]-2-methylthiophene |
InChI |
InChI=1S/C15H12Cl2S2/c1-8-12(6-14(16)18-8)10-4-3-5-11(10)13-7-15(17)19-9(13)2/h3-4,6-7H,5H2,1-2H3 |
InChI-Schlüssel |
YSDOCOFYECLGNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(S1)Cl)C2=C(C=CC2)C3=C(SC(=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.